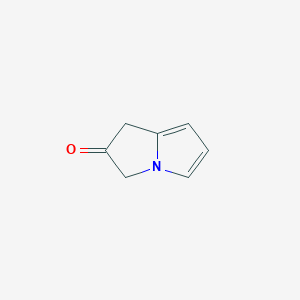

1H-Pyrrolizin-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydropyrrolizin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-7-4-6-2-1-3-8(6)5-7/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGYZHCCNMWIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN2C1=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00528178 | |

| Record name | 1H-Pyrrolizin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89059-09-6 | |

| Record name | 1H-Pyrrolizin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00528178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1h Pyrrolizin 2 3h One and Its Derivatives

Cyclization Strategies for Pyrrolizinone Ring System Construction

The formation of the pyrrolizinone ring system is frequently achieved through cyclization reactions, where a linear precursor is induced to form one or more rings. These strategies are fundamental in heterocyclic chemistry and can be classified based on the nature of the ring-closing step, including intramolecular bond formation, the use of transition metal catalysts, and other catalytic methods.

Intramolecular cyclization involves the formation of a bond between two atoms within the same molecule. This approach is highly effective for constructing the pyrrolizinone skeleton, often proceeding through a cascade of reactions in a single pot. For instance, a one-pot synthesis of polycyclic quinolines has been developed utilizing a diastereoselective intramolecular cyclization/Povarov reaction cascade. rsc.org Another strategy involves the in situ reduction of a nitro group to an amine, which then undergoes intramolecular cyclization to form the desired heterocyclic ring system. rsc.org

A notable example is the synthesis of pyrrolizine-3-one derivatives through a one-pot, two-step process that employs substituted pyrroles, which undergo oxidation and subsequent intramolecular cyclization. tandfonline.com Similarly, cascade reactions, such as the condensation of 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds, can trigger a sequence of condensation, cyclization, and aromatization to yield related indolizine (B1195054) structures. rsc.org These methods highlight the efficiency of designing linear precursors that are primed for spontaneous or induced ring closure.

Transition metals play a pivotal role in modern organic synthesis, catalyzing a wide array of transformations with high efficiency and selectivity. Platinum and gold catalysts are particularly effective in synthesizing nitrogen-containing heterocycles. nih.govunicatt.it For example, Pt(II)-catalyzed cycloisomerization of pyridine (B92270) propargylic alcohols provides efficient access to highly functionalized indolizinone and pyrrolone structures. nih.gov Gold-catalyzed intramolecular hydroamination of alkynes is another powerful method for preparing fused heterocyclic systems like 3H-pyrrolo-[1,2,3-de] quinoxalines from N-propargyl indoles. unicatt.it

A prominent and widely used transition metal-mediated cyclization is Ring-Closing Metathesis (RCM) . RCM is a powerful variation of olefin metathesis that constructs unsaturated rings by intramolecularly reacting two terminal alkene groups. wikipedia.org The reaction is driven by the formation of a stable cycloalkene and the release of a volatile byproduct, typically ethylene (B1197577). wikipedia.orgorganic-chemistry.org This method is exceptionally versatile, capable of forming ring sizes from 5 to over 30 atoms, and is compatible with a broad range of functional groups, making it invaluable in the total synthesis of complex natural products. wikipedia.orgorganic-chemistry.orgnih.gov

The mechanism proceeds through a metallacyclobutane intermediate, and the choice of catalyst is crucial for the reaction's success. wikipedia.orgorganic-chemistry.org Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are among the most common and effective for RCM. organic-chemistry.orgnih.gov

Table 1: Key Catalysts in Ring-Closing Metathesis (RCM)

| Catalyst Family | Key Features | Common Applications |

|---|---|---|

| Grubbs' Catalysts | Ruthenium-based; tolerant to many functional groups. First-generation is highly active; second-generation has broader substrate scope. | Synthesis of 5- to 30-membered rings, polycycles, and various heterocycles. wikipedia.orgorganic-chemistry.org |

| Hoveyda-Grubbs Catalysts | Modified Grubbs' catalysts with a chelating isopropoxystyrene ligand, offering enhanced stability and recovery. | Used in complex molecule synthesis where catalyst stability and lower loadings are critical. organic-chemistry.org |

| Schrock Catalysts | Molybdenum- or tungsten-based; highly reactive but more sensitive to air and functional groups. | Used for challenging RCM reactions, including the formation of highly substituted alkenes. nih.gov |

The strategic application of RCM in a synthetic route allows for the late-stage formation of macrocycles, a critical step in the synthesis of numerous biologically active molecules. nih.govnih.gov

Beyond transition-metal catalysis, other catalytic systems are also employed to facilitate the construction of the pyrrolizinone ring. Lewis acids, such as gadolinium triflate, have been shown to effectively catalyze the alkylation of pyrroles, leading to the efficient synthesis of 3-oxo-2,3-dihydro-1H-pyrrolizine derivatives. tandfonline.com

Furthermore, catalytic methods can be designed to achieve divergent synthesis, where the choice of catalyst dictates the final product structure from a common starting material. For instance, the cyclization of allenoates with activated isocyanides can yield either 3H-pyrroles or 1H-pyrroles with high efficiency, depending on whether a silver catalyst or a phosphine (B1218219) catalyst like PPh3 is used. nih.gov Tandem reactions, which combine multiple catalytic steps in one pot without isolating intermediates, represent a highly efficient approach. A tandem sequence of olefin metathesis followed by transfer hydrogenation has been developed using a ruthenium catalyst and formic acid as a hydrogen source, showcasing the elegance of combining different catalytic cycles. organic-chemistry.org

Multicomponent Reaction (MCR) Approaches to Pyrrolizinone Scaffolds

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netbeilstein-journals.org This approach is prized for its high atom economy, operational simplicity, and ability to rapidly generate complex and diverse molecular scaffolds from simple precursors. beilstein-journals.orgfrontiersin.orgnih.gov MCRs are particularly well-suited for creating libraries of compounds for drug discovery and have been widely applied to the synthesis of various heterocyclic systems. frontiersin.orgnih.gov

A cornerstone of MCR strategies for building five-membered rings is the [3+2]-dipolar cycloaddition. This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. researchgate.net A common and powerful variant is the three-component reaction involving an amino acid (like proline), an aldehyde, and a dipolarophile. nih.govnih.gov In this sequence, the amino acid and aldehyde react in situ to generate a nonstabilized azomethine ylide, which serves as the 1,3-dipole. nih.govmdpi.com This reactive intermediate is then trapped by a dipolarophile to construct the pyrrolidine (B122466) ring, which is the core of the pyrrolizinone system. researchgate.netmdpi.com

These reactions often exhibit high regio- and diastereoselectivity, allowing for precise control over the stereochemistry of the final product. nih.govnih.gov The versatility of this method allows for the synthesis of a wide array of complex, spiro-fused, and polycyclic pyrrolizidine (B1209537) and pyrrolizinone derivatives. nih.govmdpi.com

Table 2: Examples of [3+2]-Dipolar Cycloaddition Components for Pyrrolizine Synthesis

| 1,3-Dipole Source | Dipolarophile | Resulting Structure |

|---|---|---|

| Proline + Isatin | N-substituted Maleimides | Spirooxindole-pyrrolizidine derivatives nih.gov |

| Glycine + Aldehydes | Maleimides | Tetracyclic pyrrolizidines mdpi.com |

| Proline + Ninhydrin (B49086) | Dialkyl Acetylenedicarboxylates | Dihydro-1H-pyrrolizine derivatives researchgate.net |

A specific and highly useful class of [3+2]-dipolar cycloadditions for synthesizing pyrrolizidine-type structures involves the reaction between a nitrone and an alkene. researchgate.net In this reaction, the nitrone acts as the 1,3-dipole. The cycloaddition proceeds to form a bicyclic isoxazolidine (B1194047) intermediate. researchgate.net The key to this strategy is the subsequent cleavage of the relatively weak N-O bond within the isoxazolidine ring, which can be followed by further transformations to yield the desired functionalized pyrrolizinone scaffold. This method provides excellent stereocontrol, as the relative stereochemistry of the final product is established during the initial cycloaddition step. researchgate.net

Condensation Reaction Pathways to Pyrrolizinone Derivatives

Condensation reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, often involving the joining of two molecules with the loss of a small molecule like water. These pathways are instrumental in the synthesis of various heterocyclic cores, including pyrroles and their fused derivatives like pyrrolizinones. organic-chemistry.orgresearchgate.net

The Paal-Knorr pyrrole (B145914) synthesis, a classic example, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. organic-chemistry.org This foundational concept can be extended to construct the pyrrolizinone skeleton. For instance, base-catalyzed condensation of pyrrole-2-aldehyde with methyl ketones has been shown to produce 6-acyl-5-(2-pyrrolyl)-3H-pyrrolizines, which are structurally related to the target pyrrolizinone system. tandfonline.com

Another approach involves a double-condensation reaction. While specific examples leading directly to 1H-Pyrrolizin-2(3H)-one are specialized, the general strategy involves reacting suitable precursors that can undergo sequential condensation and cyclization steps. For example, the synthesis of N-acylpyrroles can be achieved through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org Adapting such a strategy, one could envision a precursor that undergoes an initial intermolecular condensation followed by an intramolecular condensation or cyclization to build the second ring of the pyrrolizinone system.

Nucleophilic Addition and Subsequent Transformational Sequences

Nucleophilic addition reactions are a cornerstone of carbonyl chemistry and provide a powerful means of constructing molecular frameworks. In the context of pyrrolizinone synthesis, these reactions can be employed to build the core structure or to functionalize pre-existing pyrrolizinone skeletons. The strategy typically involves the addition of a carbon-based nucleophile to a carbonyl group within a pyrrole- or pyrrolidine-derived precursor, followed by subsequent cyclization or other transformations to yield the final bicyclic system.

Vinyl Grignard Reagent-Mediated Pyrrolizinone Synthesis

Grignard reagents (R-Mg-X) are highly reactive organomagnesium compounds that act as potent carbon nucleophiles, readily attacking electrophilic centers such as carbonyl carbons. wikipedia.orgyoutube.com Vinyl Grignard reagents, such as vinylmagnesium bromide, offer a method to introduce a vinyl group (CH2=CH-) into a molecule. google.comorgsyn.org This capability can be harnessed for the synthesis of the this compound core.

A plausible synthetic route would involve the nucleophilic addition of a vinyl Grignard reagent to an appropriate N-acylpyrrolidine precursor, such as an N-substituted succinimide (B58015) derivative. The general mechanism involves the attack of the nucleophilic vinyl carbon on one of the carbonyl carbons of the succinimide ring. youtube.com This initial addition would form a hemiaminal intermediate.

Subsequent reaction steps, such as acid-catalyzed dehydration and intramolecular cyclization (e.g., a Nazarov-type cyclization of the resulting divinyl ketone intermediate or a related pathway), would be required to construct the second five-membered ring and establish the α,β-unsaturated ketone moiety characteristic of the this compound structure. The use of tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions, as it effectively solvates the magnesium center. wikipedia.orgorgsyn.org The reaction is typically followed by an aqueous workup, often with a saturated ammonium (B1175870) chloride solution, to quench the reaction and hydrolyze the intermediate magnesium alkoxide. orgsyn.org

Table 2: Key Components in a Hypothetical Vinyl Grignard-based Pyrrolizinone Synthesis

| Component | Role | Rationale |

| Vinylmagnesium bromide | Nucleophile | Introduces the two-carbon unit required for the second ring. wikipedia.orggoogle.com |

| N-acyl succinimide | Electrophilic Precursor | Provides the initial five-membered ring and carbonyl group for attack. |

| Tetrahydrofuran (THF) | Aprotic Solvent | Standard solvent for Grignard reagent formation and reaction. orgsyn.org |

| Acid Catalyst | Cyclization Promoter | Facilitates the subsequent ring-closing and dehydration steps. |

Rearrangement-Based Synthetic Routes to Pyrrolizinone Skeletons

Rearrangement reactions, particularly sigmatropic rearrangements, provide elegant and powerful strategies for reorganizing molecular skeletons to build complex cyclic and polycyclic structures. wikipedia.orgnumberanalytics.com These pericyclic reactions proceed through concerted mechanisms, often with high stereospecificity, allowing for the efficient construction of target molecules from simpler, linear, or monocyclic precursors.

Sigmatropic Rearrangements in Pyrrolizinone Formation

The mdpi.commdpi.com-sigmatropic rearrangement is a class of pericyclic reaction where a sigma bond migrates across a π-system, with both termini of the migrating bond moving by three atoms. wikipedia.orglibretexts.org The Claisen rearrangement, a well-known example, involves the mdpi.commdpi.com-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. libretexts.orgyoutube.com An analogous reaction, the amino-Claisen rearrangement, can be employed in the synthesis of N-heterocycles.

A synthetic route to the pyrrolizinone skeleton can be envisioned utilizing a Claisen-type rearrangement. For example, a gold(I)-catalyzed amino-Claisen rearrangement of N-propargyl β-enaminone derivatives has been shown to be an effective method for synthesizing substituted pyrroles. organic-chemistry.org This reaction proceeds via a mdpi.commdpi.com-rearrangement to give an α-allenyl β-enaminone intermediate, which then undergoes a subsequent cyclization to form the pyrrole ring. organic-chemistry.org

By adapting this logic, a precursor containing a pyrrole ring with an appropriately positioned allylic ether or amine side chain could undergo an intramolecular mdpi.commdpi.com-sigmatropic rearrangement. This rearrangement would forge a new carbon-carbon bond and strategically place functional groups, such as a carbonyl or its precursor, in the correct position for a subsequent intramolecular cyclization to close the second five-membered ring, thus completing the pyrrolizinone core. The driving force for such a reaction is often the formation of a stable carbonyl group in the product, which can make the rearrangement effectively irreversible. youtube.com

Oxidative Rearrangements to Pyrroloindolone Derivatives, Including Pyrrolizinones

The synthesis of pyrrolizin-3-one derivatives can be achieved through a one-pot, two-step process that involves oxidation and subsequent intramolecular cyclization of substituted pyrroles. tandfonline.com This methodology provides a direct route to the core pyrrolizinone structure. The reaction sequence typically begins with a functionalized C-alkylpyrrole which undergoes oxidation, often mediated by an appropriate oxidizing agent, to generate a reactive intermediate. This intermediate then undergoes an intramolecular cyclization to form the bicyclic pyrrolizinone ring system. The specific substitution pattern on the starting pyrrole directs the final structure of the pyrrolizinone product. tandfonline.com

Electrophilic Substitution and Functionalization Reactions for Pyrrolizinone Architectures

The pyrrolizinone core, being an electron-rich heteroaromatic system, is amenable to electrophilic substitution reactions, allowing for diverse functionalization. nih.govresearchgate.net The reactivity of the pyrrolizinone nucleus enables the introduction of various substituents, which is crucial for modifying the properties of the molecule.

Research has shown that pyrrolizin-3-one reacts with dry hydrogen chloride via electrophilic addition to yield a 1-chloro-1,2-dihydro derivative in high yield (93%). researchgate.net This halogenated intermediate is particularly useful as the chlorine atom is readily displaced by oxygen-containing nucleophiles. researchgate.net This strategy has been successfully applied in a concise synthesis of the necine base didehydroheliotridin-5-one. researchgate.net

Furthermore, bromination of the pyrrolizinone ring can be achieved using N-bromosuccinimide (NBS). The outcome of the reaction is dependent on the reaction conditions. In the presence of nucleophiles, bromination leads to the formation of corresponding substituted products. researchgate.net However, under free-radical conditions, the reaction yields the 2-bromopyrrolizinone. researchgate.net

These functionalization reactions are summarized in the table below:

Table 1: Electrophilic Functionalization of Pyrrolizin-3-one

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dry HCl | - | 1-chloro-1,2-dihydropyrrolizin-3-one | 93% | researchgate.net |

| N-Bromosuccinimide (NBS) | Free radical | 2-bromo-pyrrolizin-3-one | 55% | researchgate.net |

| N-Bromosuccinimide (NBS) | With Nucleophiles (e.g., H₂O) | Bromo-hydroxy derivative | - | researchgate.net |

Novel Approaches for Fluorinated Pyrrolizinone Synthesis

The introduction of fluorine atoms into heterocyclic scaffolds can significantly alter their chemical and physical properties. A novel, pot-economical process has been developed for the synthesis of fluorinated dihydropyrrolizinones. researchgate.netresearchgate.net This strategy begins with fluorinated enamino amides and aliphatic conjugated ketones. researchgate.net

The reaction sequence involves an initial cross-metathesis reaction, which is followed by a tandem sequence comprising cycloaromatization, enamine hydrolysis, and an intramolecular Friedel-Crafts alkylation. researchgate.netresearchgate.net This multi-reaction process proceeds in good yields, typically ranging from 35% to 67%, which is noteworthy for a four-step sequence in a single pot. researchgate.net While aliphatic enones are suitable for the one-pot protocol, the use of aromatic enones requires the cross-metathesis to be performed as a separate step. researchgate.net The development of enantioselective methods, often employing organocatalysts like (S)-TRIP-derived phosphoric acid, has enabled the synthesis of chiral non-racemic fluorinated indolizidinone derivatives, a related class of compounds. nih.gov

Application of Green Chemistry Principles in Pyrrolizinone Synthesis

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. The synthesis of pyrrolizinones and related pyrrole derivatives has benefited from the application of green chemistry principles, including the development of catalyst-free methodologies, microwave-assisted reactions, and the use of eco-friendly solvent systems. semanticscholar.orgrsc.org

A significant advancement in green synthesis is the development of catalyst-free reactions, which reduce chemical waste and simplify purification processes. A single-step, catalyst-free approach has been reported for the synthesis of pyrrolizinone skeletons starting directly from pyrrole. acs.org Similarly, catalyst- and solvent-free methods have been developed for producing N-substituted pyrrolidones from levulinic acid using a reducing agent, highlighting a trend towards minimizing additives. nih.gov The reaction of β-nitroacrylates with β-enaminones at room temperature without any solvent or promoter also affords polyfunctionalized pyrroles in high yields, demonstrating a mild and efficient catalyst-free pathway. rsc.org

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, increased yields, and cleaner reactions. pensoft.net This technology has been successfully applied to the synthesis of various pyrrole-containing heterocycles. bohrium.comnih.gov For instance, a library of spirooxindole-pyrrolizidine analogues was rapidly prepared via a microwave-assisted, one-pot, three-component 1,3-dipolar cycloaddition. nih.gov The synthesis of various acetamide (B32628) derivatives has also been accelerated using microwave irradiation, reducing reaction times from hours to minutes while achieving moderate to good yields. mdpi.com These examples underscore the potential of microwave-assisted synthesis to provide rapid and efficient access to pyrrolizinone-related structures under green conditions. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Acetamide Synthesis | 2–3 hours | A few minutes | Drastic time reduction, good yields | mdpi.com |

| Paal-Knorr Pyrrole Synthesis | Several hours | 20 minutes | Faster reaction, high activity | pensoft.net |

| Spirooxindole-pyrrolizidine Synthesis | Not specified | Rapid | One-pot, three-component reaction | nih.gov |

The choice of solvent is a critical factor in green chemistry, as traditional organic solvents are often volatile, toxic, and flammable. researchgate.net Research into greener alternatives has led to the adoption of water, deep eutectic solvents (DES), and recyclable solvents in the synthesis of pyrrole-based compounds. Water has been used as a medium for the efficient synthesis of pyran derivatives through a domino Knoevenagel/6π-electrocyclization, a strategy applicable to other heterocyclic systems. rsc.org Choline hydroxide, a component of some DES, has been employed as both a recyclable, non-toxic reaction medium and a base for the synthesis of trisubstituted 1H-pyrroles. rsc.org In another example, lactic acid was used as a greener, less volatile, and recyclable alternative to acetic acid for the synthesis of pyrrole derivatives, with ultrasound irradiation further enhancing the reaction rate and avoiding high temperatures. semanticscholar.org

Chemical Reactivity and Mechanistic Studies of 1h Pyrrolizin 2 3h One Systems

Electrophilic Reactivity and Substitution Patterns on the Pyrrolizinone Core

The pyrrolizinone scaffold, possessing both electron-rich and electron-deficient centers, exhibits a nuanced reactivity towards electrophiles. The substitution patterns are highly dependent on the nature of the electrophile and the reaction conditions employed.

Systematic studies on pyrrolizin-3-one have revealed that it readily undergoes electrophilic addition and substitution reactions at various positions. For instance, the reaction of pyrrolizin-3-one with dry hydrogen chloride results in an electrophilic addition to furnish the 1-chloro-1,2-dihydro derivative in high yield (93%). researchgate.net This demonstrates the susceptibility of the 1,2-double bond to electrophilic attack.

Bromination of the pyrrolizinone system can be achieved using N-bromosuccinimide (NBS). Under free-radical conditions, this reaction leads to the formation of 2-bromopyrrolizinone with a yield of 55%. researchgate.net This indicates that under these conditions, substitution at the 2-position is favored.

Furthermore, Vilsmeier formylation of pyrrolizin-3-one introduces a formyl group onto the pyrrole (B145914) ring. Although a variety of products are formed, the 5-formylpyrrolizinone can be isolated in a 16% yield. researchgate.net This highlights the possibility of functionalizing the pyrrole alpha-position (C5). In contrast, azo-coupling reactions were only successful under basic conditions, proceeding through a ring-opened intermediate. researchgate.net

These reactions underscore the capability to functionalize the pyrrolizinone core at the 1-, 2-, and 5-positions through carefully chosen electrophilic reagents and reaction pathways. researchgate.net

The regioselectivity of electrophilic reactions on the pyrrolizinone core is a critical aspect of its chemistry. As observed in the reactions of pyrrolizin-3-ones, different electrophiles target distinct positions on the bicyclic system. The addition of HCl selectively occurs across the C1-C2 double bond. researchgate.net In contrast, bromination with NBS under radical conditions favors substitution at the C2 position, while Vilsmeier formylation directs the substitution to the C5 position of the pyrrole ring. researchgate.net

The stereoselectivity of these reactions is also a key consideration, particularly when new stereocenters are formed. For instance, the electrophilic addition of HBr across the 1,2-double bond was speculated to be a potential side reaction during the flash vacuum pyrolysis (FVP) synthesis of a 6-bromo derivative, suggesting a specific mode of addition. researchgate.net

| Electrophilic Reaction | Reagent | Position of Functionalization | Product | Yield (%) |

| Hydrochlorination | Dry HCl | 1 | 1-Chloro-1,2-dihydropyrrolizin-3-one | 93 |

| Bromination (radical) | NBS | 2 | 2-Bromopyrrolizinone | 55 |

| Vilsmeier Formylation | Vilsmeier reagent | 5 | 5-Formylpyrrolizinone | 16 |

Nucleophilic Transformations of Pyrrolizinone Derivatives

The pyrrolizinone system is also amenable to transformations involving nucleophiles. These reactions can proceed via displacement of leaving groups on substituted pyrrolizinones or through more complex pathways involving ring-opening of precursors.

Substituted pyrrolizinones, particularly those bearing a leaving group, are valuable substrates for nucleophilic displacement reactions. The 1-chloro-1,2-dihydropyrrolizin-3-one, synthesized from the reaction of pyrrolizin-3-one with HCl, serves as a key intermediate for such transformations. The chlorine atom at the 1-position is readily displaced by various O-nucleophiles. researchgate.net For example, reaction with water or alcohols leads to the corresponding 1-hydroxy or 1-alkoxy derivatives in excellent yields, ranging from 87% to 100%. researchgate.net This high reactivity is attributed to the formation of a stable carbocation intermediate upon departure of the chloride ion.

This strategy of electrophilic addition followed by nucleophilic substitution provides a versatile route for the introduction of various functionalities at the 1-position of the pyrrolizinone core. This two-step sequence has been successfully employed in the synthesis of the necine base didehydroheliotridin-5-one. researchgate.net

The ring-opening of activated cyclopropanes, particularly donor-acceptor cyclopropanes, by nucleophiles is a well-established method for the synthesis of various heterocyclic compounds. While direct and explicit examples of N-nucleophiles inducing the ring-opening of activated cyclopropanes to specifically form 1H-pyrrolizin-2(3H)-one systems are not extensively detailed in the surveyed literature, the general reactivity patterns suggest its feasibility.

The reaction typically involves the attack of a nucleophile on one of the cyclopropane (B1198618) carbons, which is facilitated by the presence of electron-withdrawing (acceptor) and electron-donating (donor) groups on the cyclopropane ring. This attack leads to the cleavage of a carbon-carbon bond and the formation of a zwitterionic or carbanionic intermediate, which can then undergo further reactions, including cyclization. It is conceivable that a suitably designed cyclopropane precursor, upon reaction with an appropriate N-nucleophile, could undergo a cascade of reactions culminating in the formation of the pyrrolizinone ring system.

Intramolecular Rearrangement Mechanisms in Pyrrolizinone Systems

The study of intramolecular rearrangements is fundamental to understanding the stability and reactivity of cyclic systems. However, specific investigations into the intramolecular rearrangement mechanisms of the this compound system itself are not extensively reported in the reviewed scientific literature.

While direct evidence is scarce, the broader field of organic chemistry offers insights into potential rearrangement pathways that could be relevant to pyrrolizinone systems or their precursors. Pericyclic reactions, such as the Cope and Claisen rearrangements, are powerful tools for the reorganization of molecular frameworks. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org For instance, the Claisen rearrangement involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound and has been applied in the synthesis of various heterocyclic systems. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnrochemistry.combyjus.com Similarly, the Cope rearrangement of 1,5-dienes provides a route to rearranged isomeric dienes. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org

It is plausible that under specific thermal or photochemical conditions, or with appropriate substitution patterns, pyrrolizinone derivatives or their synthetic intermediates could undergo such rearrangements. However, without direct experimental or computational studies on the this compound system, any proposed rearrangement mechanism remains speculative and represents an area for future investigation.

Detailed Cycloaddition Reactivity Profiles of Pyrrolizinone Precursors and Derivatives

The pyrrolizinone scaffold and its precursors are valuable building blocks in cycloaddition reactions, leading to the formation of complex, fused heterocyclic systems. Both [4+2] (Diels-Alder) and [3+2] cycloadditions are prominent, providing access to a variety of five- and six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

[3+2] Cycloaddition reactions, in particular, are a powerful method for constructing five-membered heterocyclic rings. wikipedia.org Azomethine ylides, generated in situ from the reaction of α-amino acids like proline or sarcosine (B1681465) with a carbonyl compound such as ninhydrin (B49086), are common 1,3-dipoles used in these reactions. researchgate.netresearchgate.netnih.gov These ylides react with dipolarophiles, typically activated alkenes or alkynes, to yield functionalized pyrrolizine and spiropyrrolizine derivatives. researchgate.netresearchgate.netnih.gov The reaction involves the 4 π-electrons of the 1,3-dipole and 2 π-electrons from the dipolarophile in a concerted, pericyclic process. organic-chemistry.org

For instance, the one-pot reaction of proline and ninhydrin with dialkyl acetylenedicarboxylates in alcohol solvents produces dihydro-1H-pyrrolizine derivatives. researchgate.netnih.gov If sarcosine is used in place of proline, the reaction yields spiropyrrolizines. researchgate.netnih.gov The choice of dipolarophile is crucial; while dialkyl acetylenedicarboxylates are effective, using alkyl propiolates under similar conditions can lead to the formation of stable spirans. researchgate.netnih.gov

The reactivity in these cycloadditions can be influenced by various factors. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating its interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. organic-chemistry.orgyoutube.com

Another key precursor system involves 2-methide-2H-pyrroles, generated in situ from 1H-pyrrole-2-carbinols. These intermediates can undergo a formal [6+2]-cycloaddition with aryl acetaldehydes in the presence of an organocatalyst, such as a BINOL-phosphoric acid derivative. acs.orgresearchgate.net This reaction provides a direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high diastereoselectivity and enantioselectivity. acs.orgresearchgate.net The reaction proceeds well with various alkyl substitutions at the 3- and 4-positions of the pyrrole ring. acs.org

Table 1: Examples of Cycloaddition Reactions Involving Pyrrolizinone Precursors

| 1,3-Dipole/Diene Precursor | Dipolarophile/Dienophile | Catalyst/Conditions | Product Type | Ref |

| Proline + Ninhydrin | Dialkyl Acetylenedicarboxylates | Alcohol, Reflux | Dihydro-1H-pyrrolizine | researchgate.netnih.gov |

| Sarcosine + Ninhydrin | Dialkyl Acetylenedicarboxylates | Alcohol, Reflux | Spiropyrrolizine | researchgate.netnih.gov |

| Proline + Ninhydrin | Alkyl Propiolates | MeOH or EtOH | Stable Spirans | researchgate.netresearchgate.net |

| 1H-Pyrrole-2-carbinols | Aryl Acetaldehydes | BINOL-phosphoric acid, o-xylene, rt | 2,3-Dihydro-1H-pyrrolizin-3-ol | acs.orgresearchgate.net |

Strategic Functionalization of the Pyrrolizinone Scaffold for Diversification

The functionalization of the this compound core is essential for creating a diverse library of compounds for various applications. Strategies focus on either introducing new substituents directly onto the bicyclic ring system or modifying existing peripheral groups. rsc.org

The direct introduction of substituents onto the pyrrolizinone ring allows for the systematic tuning of the molecule's electronic and steric properties. One effective method involves the acid-catalyzed condensation of pyrrole with various diketones. sharif.edu For example, using ferric hydrogensulfate (Fe(HSO₄)₃) as an environmentally friendly acid catalyst in aqueous conditions allows for the synthesis of substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles in good yields. sharif.edu This method enables the incorporation of functional groups at specific positions, yielding products that can serve as building blocks for more complex structures. sharif.edu

Another powerful strategy is the C-H bond functionalization of pyrrole precursors. rsc.org N-alkoxycarbamoyl pyrroles can react with trifluoromethyl-ynones in a cascade process initiated by C-H bond activation. This leads to the formation of diversely functionalized pyrrolizines where the alkoxycarbamoyl group is transferred and can be further transformed. rsc.org

Metal-assisted functionalization provides another route. The 1H-imidazo[1,2-b]pyrazole scaffold, an isostere of indole, can be selectively functionalized using Br/Mg-exchange reactions or regioselective metalations followed by trapping with various electrophiles. nih.govrsc.org This allows for the introduction of nitriles, acyl groups, and other functionalities. While not directly on the pyrrolizinone system, these methods for related bicyclic nitrogen heterocycles highlight potential pathways for functionalizing the pyrrolizinone core.

Table 2: Methods for Introducing Substituents on Pyrrolizine Systems

| Method | Precursor | Reagents | Type of Substituent Introduced | Ref |

| Acid-Catalyzed Condensation | Pyrrole, Diketones | Fe(HSO₄)₃, Water | Alkyl, Aryl groups from diketone | sharif.edu |

| C-H Bond Functionalization | N-alkoxycarbamoyl pyrroles | CF₃-ynones, Catalyst | Varies with transformation of transferred group | rsc.org |

For example, a ketone group on a pyrrolizine derivative, introduced through a cascade reaction, can be asymmetrically reduced to a chiral secondary hydroxyl group. researchgate.net This transformation not only introduces a new stereocenter but also changes the electronic nature of the substituent from an electron-withdrawing ketone to a less withdrawing alcohol, which can alter its directing effects in subsequent electrophilic aromatic substitution reactions.

Similarly, ester functionalities, often incorporated through cycloaddition reactions with reagents like dialkyl acetylenedicarboxylates, are highly versatile handles for modification. researchgate.net They can be hydrolyzed to carboxylic acids, which can then be converted to amides, other esters, or even removed via decarboxylation. Each modification alters the steric and electronic profile of the molecule, potentially opening up new reaction pathways or modifying its biological activity.

The rich chemistry of transferred groups, such as the alkoxycarbamoyl moiety in C-H functionalization strategies, allows for significant diversification. rsc.org This group can be manipulated to create a series of structurally distinct pyrrolizine derivatives, demonstrating that modification of peripheral groups is a key strategy for expanding the chemical space accessible from a common pyrrolizinone intermediate.

Advanced Spectroscopic and Spectrometric Characterization of Pyrrolizinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules, including the complex scaffolds of pyrrolizinone derivatives. slideshare.net It operates on the principle that atomic nuclei with a property called "spin" will absorb radiofrequency energy when placed in a strong magnetic field, with the precise frequency of absorption being highly sensitive to the local electronic environment. slideshare.net This sensitivity allows chemists to map out the connectivity and spatial arrangement of atoms within a molecule.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of pyrrolizinone derivatives. hyphadiscovery.comemerypharma.com

¹H NMR (Proton NMR): This fundamental 1D experiment provides information about the number of different types of protons in a molecule, their relative numbers (through integration), and their local chemical environment (chemical shift). The splitting of signals (multiplicity) reveals information about neighboring protons. slideshare.net

¹³C NMR (Carbon-13 NMR): As a complementary 1D technique, ¹³C NMR provides a spectrum of the carbon backbone of the molecule. Since the natural abundance of the ¹³C isotope is low, signals are typically not split by adjacent carbons, resulting in a spectrum where each unique carbon atom appears as a single line. emerypharma.com

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds (vicinal coupling). sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, allowing for the tracing of spin systems within the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a 2D experiment that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com This powerful technique allows for the direct assignment of protons to their corresponding carbon atoms, greatly simplifying the interpretation of both ¹H and ¹³C spectra. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): Similar to HSQC, HMBC is a 2D experiment that correlates proton and carbon signals. However, it detects longer-range couplings, typically over two or three bonds (and sometimes four). sdsu.eduyoutube.com This is invaluable for piecing together different molecular fragments, especially around quaternary carbons and heteroatoms that lack attached protons. hyphadiscovery.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond scalar couplings, NOESY detects through-space interactions between protons that are in close proximity. This is crucial for determining the relative stereochemistry and conformation of a molecule.

The following table summarizes the application of these NMR techniques in the characterization of pyrrolizinone derivatives.

| NMR Technique | Information Gained | Application to Pyrrolizinone Derivatives |

| ¹H NMR | Number, environment, and connectivity of protons. | Determines the substitution pattern and provides initial structural clues. |

| ¹³C NMR | Number and type of carbon atoms (CH₃, CH₂, CH, C). | Elucidates the carbon skeleton of the pyrrolizinone core and its substituents. |

| COSY | ¹H-¹H spin-spin coupling networks. | Establishes the connectivity of protons within the pyrrolizine ring system. |

| HSQC | Direct ¹H-¹³C one-bond correlations. | Assigns specific protons to their directly attached carbon atoms. diva-portal.org |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds). | Connects different fragments of the molecule, confirming the overall structure and substitution. |

| NOESY | Through-space ¹H-¹H proximity. | Determines the relative stereochemistry and conformational preferences of the molecule. |

NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of a mixture. nih.gov Since diastereomers are chemically distinct, they will generally have different NMR spectra, allowing for the integration of specific, well-resolved signals to quantify the relative amounts of each diastereomer present. researchgate.net

Determining the enantiomeric excess (ee) of a chiral compound by NMR is more complex because enantiomers have identical spectra in an achiral solvent. nih.gov To overcome this, chiral solvating agents or chiral derivatizing agents are employed. These auxiliaries interact with the enantiomers to form diastereomeric complexes or adducts, which will then exhibit distinct NMR signals that can be quantified. nih.govrsc.org For instance, the enantiomeric purity of amines can be determined by forming diastereomeric complexes with BINOL derivatives, leading to well-resolved signals in the ¹H NMR spectrum for each enantiomer. nih.gov

Mass Spectrometry (MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. algimed.com It is indispensable for determining the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. researchgate.net In the context of pyrrolizinone derivatives, MS is used to confirm the molecular formula and to gain insight into the molecule's stability and connectivity.

Studies on related heterocyclic systems, such as 5-substituted 1H-tetrazoles derived from 1-arylpyrroles, have demonstrated that the fragmentation pathways are highly dependent on the ionization mode (positive or negative). lifesciencesite.com For example, under positive ion electrospray ionization (ESI), characteristic losses of neutral molecules can be observed, providing clues to the structure of the parent molecule. lifesciencesite.com

High-Resolution Mass Spectrometry (HRMS) is a powerful extension of conventional MS that allows for the determination of the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). researchgate.netmeasurlabs.com This high precision enables the unambiguous determination of the elemental composition of a molecule, as it can distinguish between compounds that have the same nominal mass but different molecular formulas. algimed.comazolifesciences.com For pyrrolizinone derivatives, HRMS is crucial for confirming the molecular formula and for identifying unknown metabolites or degradation products. researchgate.net

The following table illustrates how HRMS can differentiate between two hypothetical compounds with the same nominal mass.

| Molecular Formula | Nominal Mass | Exact Mass |

| C₇H₇NO | 121 | 121.0528 |

| C₆H₅N₃ | 121 | 121.0483 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are techniques used to identify the functional groups present in a molecule. nih.gov This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nsf.gov Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. researchgate.net

For a typical 1H-pyrrolizin-2(3H)-one core structure, one would expect to observe characteristic absorption bands for the carbonyl group (C=O) of the ketone and potentially for C=C and C-N bonds within the heterocyclic ring system. The presence and position of these bands can confirm the integrity of the pyrrolizinone core and identify other functional groups attached to it. nih.govresearchgate.net

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| Amide C=O stretch | 1690-1630 |

| Ketone C=O stretch | 1725-1705 |

| C=C stretch (alkene) | 1680-1620 |

| C-N stretch | 1350-1000 |

Chiroptical Spectroscopy, Including Circular Dichroism (CD), for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. psu.edu Circular Dichroism (CD) spectroscopy is a particularly powerful method for determining the absolute configuration of chiral molecules in solution. nih.gov

For a chiral pyrrolizinone derivative, the CD spectrum will show positive or negative Cotton effects at the absorption wavelengths of its chromophores. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms in the molecule. unipi.it By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. univ-amu.fr This method is non-empirical and highly sensitive, making it an invaluable tool in stereochemical analysis. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

Detailed X-ray diffraction studies have been conducted on isomers such as 2,3-Dihydro-1H-pyrrolizin-1-one and Pyrrolizin-3-one, as well as substituted derivatives. These analyses reveal key structural features, including the planarity of the bicyclic system and the nature of intermolecular forces that govern the crystal packing.

A crystallographic study of 2,3-Dihydro-1H-pyrrolizin-1-one , an isomer of the title compound, provides a comprehensive look into its solid-state structure. nih.govresearchgate.net The analysis revealed that there are two nearly identical molecules within the asymmetric unit. nih.gov These molecules are nearly planar, with root-mean-square deviations of 0.025 Å and 0.017 Å, and are oriented at a dihedral angle of 28.98(3)°. nih.gov The crystal packing is characterized by weak intermolecular C—H⋯O hydrogen bonds, which link the molecules into zigzag chains extending along the c-axis. nih.gov

In another study focusing on Pyrrolizin-3-one and its 1,2-dihydropyrrolizin-3-one derivative, X-ray diffraction at 150 K was used to determine their structures in the solid phase. rsc.orgrsc.org This allowed for a comparison of key bond lengths in the crystalline state. For Pyrrolizin-3-one, the C=O bond length was found to be 1.207(2) Å and the N–C(CO) bond length was 1.408(2) Å. rsc.org In the case of the 1,2-dihydro derivative, the corresponding bond lengths were 1.216(2) Å and 1.392(2) Å, respectively. rsc.org

The crystallographic data for these related pyrrolizinone structures are summarized in the interactive tables below, providing a valuable reference for the solid-state properties of this class of compounds.

Table 1: Crystal Data and Structure Refinement for Pyrrolizinone Derivatives

| Parameter | 2,3-Dihydro-1H-pyrrolizin-1-one nih.gov | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-one nih.gov |

| Empirical Formula | C₇H₇NO | C₁₄H₁₁NO₂ |

| Formula Weight | 121.14 | 225.24 |

| Temperature (K) | 113 | Not specified |

| Wavelength (Å) | 0.71075 | Not specified |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P 1 2₁/c 1 |

| Unit Cell Dimensions | ||

| a (Å) | 11.301(1) | 10.1140 |

| b (Å) | 7.1730(7) | 10.3178 |

| c (Å) | 14.3760(16) | 10.5034 |

| α (°) | 90 | 90.00 |

| β (°) | 90.989(5) | 102.090 |

| γ (°) | 90 | 90.00 |

| Volume (ų) | 1165.2(2) | Not specified |

| Z | 8 | Not specified |

| Density (calculated) (Mg/m³) | 1.381 | Not specified |

| Absorption Coefficient (mm⁻¹) | 0.09 | Not specified |

| F(000) | 512 | Not specified |

| Crystal Size (mm³) | 0.12 × 0.06 × 0.04 | Not specified |

| Theta range for data collection (°) | 1.8 to 28.1 | Not specified |

| Reflections collected | 10183 | Not specified |

| Independent reflections | 2284 | Not specified |

| R(int) | 0.051 | Not specified |

| Final R indices [I>2σ(I)] | R₁ = 0.057 | 0.0327 |

| R indices (all data) | wR₂ = 0.118 | Not specified |

| Goodness-of-fit on F² | 1.16 | Not specified |

Theoretical and Computational Chemistry Studies of Pyrrolizinone Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. By approximating the many-electron Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for systems of the size of pyrrolizinone and its derivatives.

DFT calculations allow for the determination of various molecular properties. Key reactivity descriptors derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—help in predicting how the molecule will interact with other reagents. For instance, the HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In the context of pyrrolizinone-related systems, DFT has been employed to explore reaction mechanisms, such as cycloadditions, which are vital for the synthesis of the heterocyclic core. researchgate.netresearchgate.net These calculations can map the potential energy surface of a reaction, identifying the most energetically favorable pathways.

A primary application of DFT in studying pyrrolizinone systems is the detailed elucidation of reaction mechanisms. Computational chemists can model the interactions between reactants, locate transition states (the highest energy point along a reaction coordinate), and characterize intermediates and products. rsc.org This provides a step-by-step understanding of how chemical transformations occur.

The process typically involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and guessed transition states are optimized to find their lowest energy conformations.

Transition State Search: Algorithms like the synchronous transit-guided quasi-Newton (QST2) or QST3 methods are used to locate the exact geometry of the transition state.

Frequency Calculation: A frequency calculation is performed to verify the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, whereas a true transition state is characterized by exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is run from the transition state structure to confirm that it connects the intended reactants and products, thereby validating the proposed reaction pathway.

For example, in the synthesis of substituted pyrrole (B145914) systems, DFT calculations have been used to propose plausible mechanisms. researchgate.net A study on the three-component synthesis of related 1H-pyrrol-3-ol compounds used DFT-B3LYP calculations to analyze the thermodynamics of the reaction, finding that the conversion of an intermediate to the final aromatic product was an exergonic process.

Table 1: Example of Calculated Thermodynamic Data for Tautomeric Conversion in a Related Pyrrole System

| Conversion | Calculated Gibbs Free Energy (ΔG°) (kcal/mol) | Spontaneity |

| Intermediate A → Product A | < 0 | Spontaneous |

| Intermediate B → Product B | < 0 | More Spontaneous |

| Intermediate C → Product C | < 0 | Less Spontaneous |

| This table is illustrative, based on findings for related pyrrole systems, demonstrating the type of data generated from DFT calculations to assess reaction feasibility. |

Many chemical reactions involving pyrrolizinones can yield multiple isomers. DFT calculations are crucial for predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product). By calculating the activation energies for all possible reaction pathways, the most likely product can be identified as the one formed via the transition state with the lowest energy. numberanalytics.comresearchgate.net

For cycloaddition reactions, a common method for synthesizing heterocyclic scaffolds, DFT can predict whether the reaction will favor an ortho or meta product and an endo or exo stereochemical approach. researchgate.netrsc.org This predictive power is invaluable for synthetic chemists, as it can save significant time and resources by focusing experimental efforts on the most promising reaction conditions. numberanalytics.com For example, DFT studies on [3+2] cycloaddition reactions involving nitrones and nitroalkenes have successfully explained the observed regioselectivity by identifying the pathway with the lowest activation barrier, which corresponded to the experimentally isolated product. rsc.org These computational models can be applied to predict the outcomes of similar cycloaddition reactions used to form the 1H-Pyrrolizin-2(3H)-one skeleton. nih.gov

The biological activity and reactivity of a molecule are heavily dependent on its three-dimensional shape or conformation. The pyrrolizinone scaffold may possess a degree of flexibility. Computational methods can be used to perform a conformational analysis, identifying all stable low-energy conformers and constructing an energetic profile.

X-ray crystallography studies on the related 2,3-Dihydro-1H-pyrrolizin-1-one have shown that the molecule is nearly planar. Computational conformational analysis can expand on this by exploring slight deviations from planarity and determining the energy penalties associated with such distortions. This involves systematically rotating flexible bonds and performing geometry optimizations at each step to map the potential energy surface. Such studies are critical for understanding how the pyrrolizinone scaffold might fit into a biological target like an enzyme's active site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

While DFT calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the pyrrolizinone scaffold behaves in different environments, such as in aqueous solution or interacting with a biological membrane. nih.gov

Key applications of MD for pyrrolizinone systems include:

Solvation: Understanding how water molecules arrange around the pyrrolizinone structure and how this affects its conformation and properties.

Conformational Flexibility: Observing the transitions between different low-energy conformations in real-time.

Binding Dynamics: Simulating the process of a pyrrolizinone derivative binding to a protein target, providing insights into the mechanism of action. nih.gov

Enhanced sampling techniques in MD can be used to accelerate the exploration of the conformational space and calculate free energy differences between various states, which is crucial for understanding binding affinities and reaction kinetics. nih.gov

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic properties, which can be invaluable for identifying and characterizing newly synthesized pyrrolizinone derivatives.

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), it is possible to predict chemical shifts. researchgate.net Comparing these predicted spectra with experimental data is a robust method for structure verification. Studies on related alkylpyrroles have benchmarked numerous DFT functionals to determine the most accurate methods for predicting ¹³C and ¹H chemical shifts. nih.gov For example, the TPSSh functional combined with a 6-311++G(2d,p) basis set has been shown to provide good results for ¹³C chemical shifts in such systems.

Table 2: Illustrative Comparison of DFT Functionals for ¹³C NMR Chemical Shift Prediction in Pyrrole-related Systems

| DFT Functional | Basis Set | Mean Absolute Error (ppm) |

| B3LYP | 6-31G(d) | ~3.5 |

| PBE0 | 6-311+G(2d,p) | ~2.1 |

| TPSSh | 6-311++G(2d,p) | ~1.8 |

| MP2 | cc-pVTZ | ~1.5 |

| This table is a representative summary based on general findings in the literature for heterocyclic compounds and is intended to illustrate the utility of such comparisons. |

Similarly, vibrational frequencies can be calculated to predict Infrared (IR) spectra. This helps in identifying characteristic functional groups, such as the carbonyl (C=O) stretch in the this compound molecule.

Computational Approaches to Structure-Activity Relationship (SAR) Studies in Pyrrolizinone-Related Frameworks

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this area. These models use molecular descriptors—numerical values that encode information about the steric, electronic, and hydrophobic properties of a molecule—to build a mathematical relationship with a measured biological activity (e.g., IC₅₀).

For frameworks related to pyrrolizinone, such as pyrrolidines and pyridazinones, SAR and QSAR studies have been instrumental in optimizing lead compounds. nih.gov The typical workflow involves:

Data Set Assembly: A series of pyrrolizinone analogues with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, HOMO/LUMO energies, partial charges) are calculated for each molecule.

Model Generation: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to create a model that correlates a subset of descriptors with activity.

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets.

Once a reliable QSAR model is built, it can be used to predict the activity of virtual or yet-to-be-synthesized pyrrolizinone derivatives, guiding medicinal chemists to focus on the most promising candidates. For instance, SAR studies on pyridazinone derivatives as glucan synthase inhibitors successfully identified key structural modifications that improved antifungal activity. A similar approach can be applied to pyrrolizinone-based compounds to explore their potential in various therapeutic areas.

Stereochemical Aspects and Chirality in Pyrrolizinone Chemistry

Enantioselective Synthetic Strategies for Chiral Pyrrolizinones

The synthesis of optically active pyrrolizinones is a key objective, as the biological properties of these compounds are often dependent on their absolute configuration. researchgate.net Direct approaches for the preparation of enantiomerically enriched pyrrolizinones have seen rapid advancement. researchgate.net

Development and Application of Chiral Catalysts and Auxiliaries

The use of chiral catalysts and auxiliaries is a cornerstone of asymmetric synthesis, enabling the formation of chiral pyrrolizinones with high levels of enantioselectivity. researchgate.net A variety of catalytic systems have been explored, including metal-based catalysts and organocatalysts.

Chiral Metal Catalysts: Chiral silver catalysts have been effectively used in catalytic asymmetric double (1,3)-dipolar cycloaddition reactions to produce enantioenriched pyrrolizidines, which can be precursors to pyrrolizinones. nih.gov These reactions can generate products with multiple stereogenic centers in a single step from readily available starting materials. nih.gov Chiral zinc catalysts have also shown promise in asymmetric synthesis, including aldol (B89426) and Henry reactions, which can be applied to the construction of chiral building blocks for pyrrolizinone synthesis. researchgate.net

Organocatalysis: Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolizine and pyrrolizinone frameworks. nih.govmdpi.com Chiral secondary amines, such as those derived from proline, are frequently used to activate α,β-unsaturated aldehydes towards cascade reactions. nih.govmdpi.com For instance, diphenylprolinol trimethylsilyl (B98337) (TMS) ether has been shown to be an effective catalyst for the asymmetric synthesis of pyrrolizidine-type structures via iminium ion catalysis. researchgate.net This approach has led to the successful synthesis of highly functionalized chiral pyrrolizines with excellent enantioselectivities (90-98% ee) and diastereoselectivities (>20:1 dr). nih.gov

Chiral Brønsted bases linked to hydrogen bond donors, such as ureidoaminal-derived catalysts, have been successfully employed in the Michael addition of bicyclic acylpyrrol lactims to nitroolefins, yielding chiral pyrrolodiketopiperazines with high stereocontrol. nih.gov

| Catalyst Type | Example Catalyst | Application | Reference |

| Chiral Metal Catalyst | Chiral Silver Catalyst | Asymmetric double (1,3)-dipolar cycloaddition | nih.gov |

| Organocatalyst | Diphenylprolinol TMS ether | Asymmetric synthesis of pyrrolizidines | researchgate.net |

| Organocatalyst | Chiral Prolinamides | Asymmetric aldol and conjugate addition reactions | mdpi.com |

| Organocatalyst | Ureidoaminal-derived Brønsted base | Michael addition for chiral pyrrolodiketopiperazines | nih.gov |

Kinetic Resolution Approaches for Pyrrolizinone Enantiomers

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org While direct asymmetric synthesis is often preferred, kinetic resolution provides a valuable alternative for obtaining enantiomerically pure pyrrolizinones.

An efficient method for the kinetic resolution of 2,5-disubstituted pyrrolines, which are precursors to some pyrrolizinone derivatives, involves hydrosilylation with a chiral catalyst, (EBTHI)TiF2. nih.gov Enzymatic kinetic resolution, often utilizing lipases, is another powerful strategy. youtube.commdpi.com Lipases can selectively catalyze the acylation of one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. youtube.com This method has been widely applied in the synthesis of various chiral compounds. mdpi.comunipd.it

Diastereoselective Control in Pyrrolizinone Formation

In addition to controlling enantioselectivity, achieving high diastereoselectivity is crucial when multiple stereocenters are formed during a reaction. The relative stereochemistry of these centers can significantly impact the molecule's three-dimensional shape and biological function.

Influence of Dipole and Dipolarophile Substituents on Diastereoselectivity

In the context of 1,3-dipolar cycloaddition reactions, a common method for constructing the pyrrolizidine (B1209537) core, the substituents on both the 1,3-dipole (e.g., an azomethine ylide) and the dipolarophile (e.g., an alkene) play a critical role in determining the diastereoselectivity of the cycloadduct. wikipedia.org The interaction between these substituents can favor the formation of one diastereomer over others. The stereochemical outcome is often governed by steric and electronic interactions in the pericyclic transition state. wikipedia.org For instance, the reaction of nitrones with alkenes can exhibit good diastereocontrol, leading to the formation of specific stereoisomers of the resulting pyrrolizidinone precursors. researchgate.net

Chiral Pool Synthesis Strategies Applied to Pyrrolizinones

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. wikipedia.orgalgoreducation.com This strategy can be highly efficient as it transfers the existing chirality of the starting material to the final product. wikipedia.org

Amino acids, sugars, and terpenes are common contributors to the chiral pool. wikipedia.org For the synthesis of pyrrolizinones, enantiopure starting materials like D- and L-tartaric acid, L-malic acid, and L-aspartic acid have been used to generate five-membered cyclic nitrones. researchgate.net These nitrones can then undergo diastereoselective cycloaddition reactions to form enantiopure pyrrolizidinones. researchgate.net For example, 3-pyrrolidinylisoxazoles have been synthesized from (R)- and (S)-aspartic acid. nih.gov

Determination of Absolute Configuration in Optically Active Pyrrolizinone Derivatives

Once an optically active pyrrolizinone derivative has been synthesized, it is essential to determine its absolute configuration (the spatial arrangement of the atoms). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R or S. chemistrysteps.comlibretexts.org

Several techniques are available for this purpose:

X-ray Crystallography: This is the most definitive method for determining absolute configuration, provided that a suitable single crystal of the compound can be obtained. researchgate.netnih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy has become a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com By comparing the experimental VCD spectrum with the spectrum calculated for a known configuration using density functional theory (DFT), the absolute configuration can be unambiguously assigned. nih.gov

Chemical Correlation: The absolute configuration of a new compound can be determined by chemically converting it to a compound of known absolute configuration, or by synthesizing it from a starting material of known absolute configuration through a series of stereochemically defined reactions. libretexts.org

| Method | Description | Requirements | Reference |

| X-ray Crystallography | Provides a definitive 3D structure. | A suitable single crystal of the compound. | researchgate.netnih.gov |

| Vibrational Circular Dichroism (VCD) | Compares experimental and calculated spectra to assign configuration in solution. | The ability to measure and calculate VCD spectra. | nih.govmdpi.com |

| Chemical Correlation | Relates the new compound to one of known configuration. | A known compound and stereochemically defined reaction pathways. | libretexts.org |

Epimerization Studies and Chiral Stability of Pyrrolizinone Scaffolds

The stereochemical integrity of chiral centers is a critical parameter in the development of asymmetric syntheses and the application of chiral molecules. In the context of pyrrolizinone chemistry, the stability of stereocenters within the bicyclic scaffold dictates the conditions under which these compounds can be synthesized, purified, and utilized without loss of enantiomeric or diastereomeric purity. Studies on related nitrogen-containing heterocyclic systems, such as pyrrolizidine alkaloids and other bicyclic lactams, provide significant insights into the potential for epimerization and the factors governing the chiral stability of pyrrolizinone scaffolds.

Epimerization, the change in the configuration of one of several stereocenters in a molecule, can be a significant challenge in synthetic chemistry. For pyrrolizinone derivatives, the primary sites susceptible to epimerization are typically the carbon atoms adjacent to the carbonyl group and the nitrogen atom, as well as at the ring junction. The propensity for epimerization at these positions is influenced by factors such as the acidity of the α-protons, the nature of the substituents, and the reaction conditions employed.

Research into the stereoselective synthesis of pyrrolizidin-3-ones has indirectly highlighted the importance of chiral stability. For instance, the synthesis of these compounds often involves multiple stereocontrolled steps, and the retention of the desired stereochemistry throughout the synthetic sequence is paramount. researchgate.net The choice of protective groups, reagents, and reaction conditions is often guided by the need to prevent unwanted epimerization.

While direct epimerization studies on the parent 1H-pyrrolizin-2(3H)-one are not extensively documented in the literature, valuable parallels can be drawn from studies on analogous systems. For example, visible light-mediated, diastereoselective epimerization has been demonstrated for other saturated nitrogen heterocycles like morpholines and piperazines. nih.gov This process often proceeds via a thiyl radical-mediated hydrogen atom transfer (HAT) at the α-amino site, allowing for the conversion of a less stable stereoisomer to a more stable one. nih.gov Such a mechanism could potentially be applicable to substituted pyrrolizinone systems under specific photocatalytic conditions, suggesting that the chiral stability of these scaffolds may be compromised in the presence of radical initiators and a suitable hydrogen atom donor.

The stability of the pyrrolizidine core, which is structurally related to the pyrrolizinone scaffold, is a central theme in the study of pyrrolizidine alkaloids. The metabolism of these natural products can involve enzymatic transformations that may affect the stereochemistry of the molecule. nih.govnih.gov Although these are biologically mediated processes, they underscore the potential for the pyrrolizidine ring system to undergo stereochemical changes.

In the context of synthetic intermediates, the conformational rigidity of the bicyclic lactam structure generally imparts a degree of chiral stability. acs.org However, the presence of activating groups or the use of strongly basic or acidic conditions can facilitate epimerization. For example, in the synthesis of complex molecules using chiral bicyclic lactam auxiliaries, the conditions for alkylation and other modifications are carefully optimized to maintain stereochemical integrity. nih.govsigmaaldrich.comsigmaaldrich.com

The following table summarizes key findings from related systems that shed light on the potential for epimerization and the factors influencing chiral stability in scaffolds related to this compound.

| Scaffold/System Studied | Method of Potential Epimerization | Key Findings & Implications for Pyrrolizinones |

| Morpholines and Piperazines | Thiyl radical-mediated hydrogen atom transfer (HAT) under photocatalytic conditions. | Provides a potential non-classical pathway for epimerization in substituted pyrrolizinones, particularly at the α-amino position. nih.gov |

| Pyrrolizidin-3-ones | Base or acid-catalyzed enolization/enamine formation during synthesis. | Highlights the importance of carefully controlled reaction conditions to prevent loss of stereochemical integrity at the α-carbonyl position. researchgate.net |

| Chiral Bicyclic Lactams | Basic enolization for alkylation reactions. | Demonstrates that while stereocenters can be stable, strong bases can induce epimerization, necessitating careful selection of reagents and conditions. nih.govsigmaaldrich.comsigmaaldrich.com |

| Pyrrolizidine Alkaloids | Metabolic (enzymatic) transformations in vivo. | Suggests the inherent susceptibility of the core ring structure to undergo stereochemical changes under certain catalytic conditions. nih.govnih.gov |

Synthetic Applications of the Pyrrolizinone Core in Complex Molecule Synthesis

Pyrrolizinones as Key Building Blocks for Natural Product Synthesis

The rigid, bicyclic structure of the pyrrolizinone core makes it an excellent starting point for the stereocontrolled synthesis of various natural products. Its latent functionalities can be unmasked and elaborated to build molecular complexity efficiently.

Synthesis of Pyrrolizidine (B1209537) Alkaloid Precursors and Analogs

Pyrrolizidine alkaloids (PAs) are a large class of natural products, many of which are derived from a hydroxylated pyrrolizidine skeleton. kib.ac.cnnih.gov The 1H-Pyrrolizin-2(3H)-one structure is a key precursor to the necine bases that form the core of these alkaloids.

Synthetic routes often target the creation of a dihydropyrrolizinone intermediate, which can then be reduced and functionalized to yield various PA precursors. For instance, the synthesis of (±)-[5-³H]isoretronecanol and (±)-[5-³H]trachelanthamidine, which are precursors to necine bases like retronecine (B1221780) and heliotridine, has been achieved through methods involving 1,3-dipolar cycloaddition followed by reduction steps. rsc.org These labeled precursors were instrumental in biosynthetic studies, demonstrating their efficient incorporation into complex alkaloids such as retrorsine (B1680556) and rosmarinine. rsc.org

The general strategy involves the construction of the bicyclic pyrrolizinone system, which can then undergo stereoselective reductions of the ketone and the double bond, followed by the introduction of hydroxyl groups to furnish the desired alkaloid precursors. Proline has been highlighted as a versatile chiral starting material for the synthesis of a wide array of pyrrolizidine alkaloids, underscoring the importance of building the bicyclic core early in the synthetic sequence. rsc.org

Formation of Fused Polycyclic N-Heterocycles Incorporating Pyrrolizinone Moieties

The pyrrolizinone core is not only a precursor to alkaloids but also a scaffold for constructing more elaborate fused polycyclic N-heterocycles. The inherent reactivity of the enone system within the this compound structure lends itself to various cycloaddition and annulation reactions.

One powerful method for creating functionalized dihydropyrrolizine systems is the [3+2] cycloaddition of azomethine ylides with suitable dipolarophiles like dialkyl acetylenedicarboxylates. researchgate.netresearchgate.net In this approach, an azomethine ylide, often generated in situ from an α-amino acid such as proline, reacts with an alkyne to construct the dihydropyrrolizine skeleton in a single pot. researchgate.net This methodology provides rapid access to highly substituted pyrrolizine derivatives that can serve as intermediates for more complex polycyclic systems.